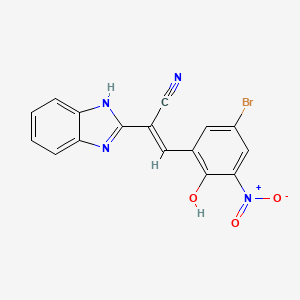
(2E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-nitrophenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(5-BROMO-2-HYDROXY-3-NITROPHENYL)PROP-2-ENENITRILE is a complex organic compound that features a benzodiazole ring and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(5-BROMO-2-HYDROXY-3-NITROPHENYL)PROP-2-ENENITRILE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Bromination and Nitration: The phenyl ring can be selectively brominated and nitrated using bromine and nitric acid, respectively.
Coupling Reaction: The final step involves coupling the benzodiazole derivative with the brominated and nitrated phenyl compound under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can lead to the formation of a quinone derivative.
Reduction: Reduction of the nitro group results in the corresponding amine.
Substitution: Substitution of the bromine atom can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: Compounds with similar structures are often studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: The compound could be a candidate for drug development due to its potential biological activities.
Industry
Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(5-BROMO-2-HYDROXY-3-NITROPHENYL)PROP-2-ENENITRILE would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(2-HYDROXY-3-NITROPHENYL)PROP-2-ENENITRILE: Similar structure but without the bromine atom.
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)PROP-2-ENENITRILE: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of both the bromine and nitro groups in (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(5-BROMO-2-HYDROXY-3-NITROPHENYL)PROP-2-ENENITRILE may confer unique chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C16H9BrN4O3 |
|---|---|
Poids moléculaire |
385.17 g/mol |
Nom IUPAC |
(E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H9BrN4O3/c17-11-6-9(15(22)14(7-11)21(23)24)5-10(8-18)16-19-12-3-1-2-4-13(12)20-16/h1-7,22H,(H,19,20)/b10-5+ |
Clé InChI |
OKEIXCLCNJQFOO-BJMVGYQFSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)/C#N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15013435.png)
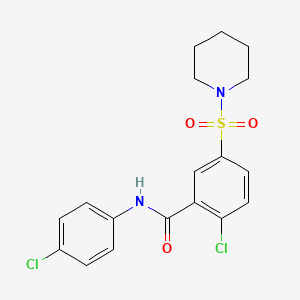
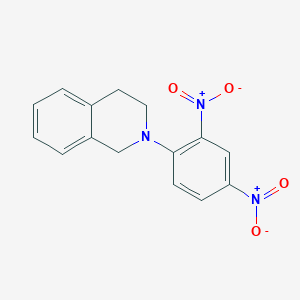
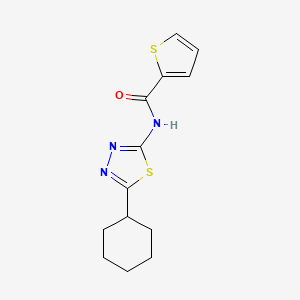
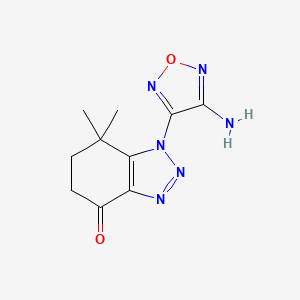
![4-{(1Z)-3-{[3-(hydroxymethyl)phenyl]amino}-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-methoxyphenyl acetate](/img/structure/B15013462.png)
![2,4,5,7-tetranitro-9-[(2E)-3-phenylprop-2-en-1-ylidene]-9H-fluorene](/img/structure/B15013464.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15013476.png)

![1,3-dimethyl-5-({[4-(pyridin-4-ylmethyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15013491.png)
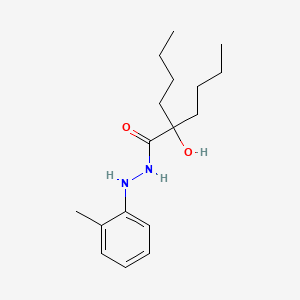
![(2E)-N-{4-[4,6-Bis({4-[(2E)-3-phenylprop-2-enamido]phenyl})pyrimidin-2-YL]phenyl}-3-phenylprop-2-enamide](/img/structure/B15013507.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B15013508.png)
![4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B15013521.png)
